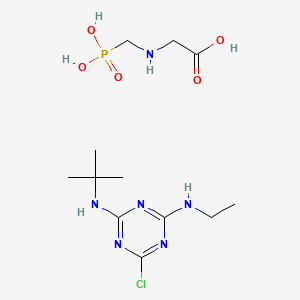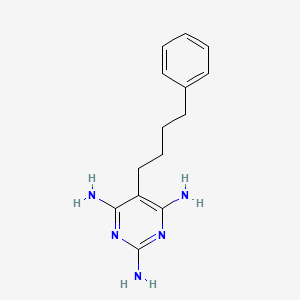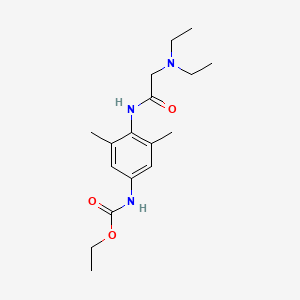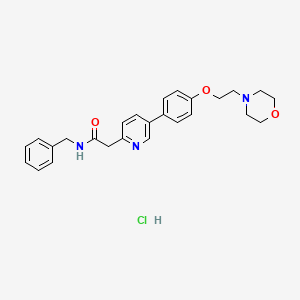
Tirbanibulin (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirbanibulin (dihydrochloride) is a small molecule inhibitor primarily known for its dual action as a Src kinase and tubulin polymerization inhibitor. It is used in the treatment of actinic keratosis, a pre-cancerous skin condition. The compound has shown promise in various cancer treatments due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tirbanibulin (dihydrochloride) involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core benzimidazole structure through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.
Functional Group Modifications:
Final Coupling and Purification: The final steps include coupling reactions to introduce the side chains, followed by purification processes like recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of Tirbanibulin (dihydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.
Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are used to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tirbanibulin (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro groups present in the molecule.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of Tirbanibulin.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include various derivatives of Tirbanibulin, which can be used for further research and development in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Tirbanibulin (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and signal transduction pathways.
Medicine: Primarily used in the treatment of actinic keratosis and explored for its potential in treating various cancers, including prostate and breast cancer.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Wirkmechanismus
Tirbanibulin (dihydrochloride) exerts its effects through dual inhibition of Src kinase and tubulin polymerization. By targeting Src kinase, it disrupts signal transduction pathways that promote cell proliferation and survival. Inhibition of tubulin polymerization prevents the formation of microtubules, essential for cell division, leading to cell cycle arrest and apoptosis. The compound’s molecular targets include the ATP-binding site of Src kinase and the tubulin polymerization site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dasatinib: Another Src kinase inhibitor used in cancer treatment.
Paclitaxel: A well-known tubulin polymerization inhibitor used in chemotherapy.
Imatinib: A tyrosine kinase inhibitor with a broader target profile.
Uniqueness
Tirbanibulin (dihydrochloride) is unique due to its dual inhibitory action on both Src kinase and tubulin polymerization, making it effective in targeting multiple pathways involved in cancer progression. This dual mechanism provides a broader therapeutic potential compared to compounds that target only one pathway .
Eigenschaften
Molekularformel |
C26H30ClN3O3 |
|---|---|
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H29N3O3.ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;/h1-11,20H,12-19H2,(H,28,30);1H |
InChI-Schlüssel |
PQQWYOYYXXUDME-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
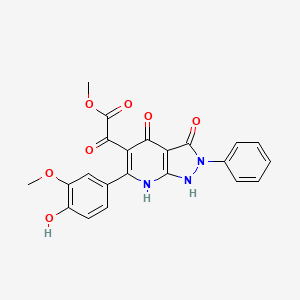
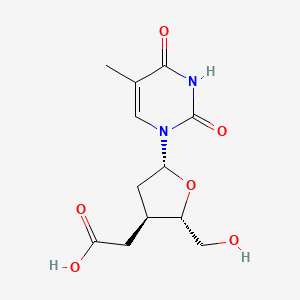

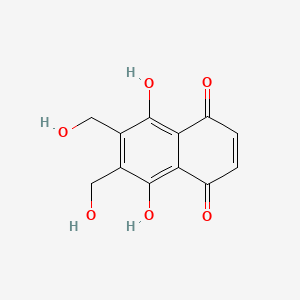
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)


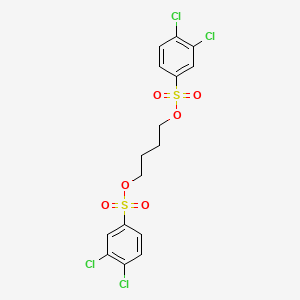
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
